{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid
Description
This compound is a brominated nucleoside phosphonic acid analog derived from adenine. Its structure features:
- Ribose backbone: A β-D-ribofuranose ring with stereochemistry (2R,3S,4R,5R) .
- Purine base: 6-Amino-8-bromo-9H-purine, where bromine replaces hydrogen at position 8, and an amino group is retained at position 6 .
- Phosphonic acid group: Linked via a methoxy bridge to the ribose 5'-carbon, providing metabolic stability compared to phosphate esters .
Properties
IUPAC Name |
[5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPIJKNXFSPNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN5O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base. This step often requires the use of a glycosyl donor and an acceptor under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 8-position of the purine ring. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in an appropriate solvent.
Phosphorylation: The addition of the phosphonic acid group. This step typically involves the use of a phosphorylating agent like phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the purine ring or the phosphonic acid group. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The bromine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups
Reduction: Formation of alcohols or amines from carbonyl or nitro groups
Substitution: Formation of substituted purine derivatives
Scientific Research Applications
Chemistry
In chemistry, {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is used to study the mechanisms of nucleoside analogs in cellular processes. It serves as a tool to investigate the interactions between nucleosides and enzymes involved in DNA and RNA synthesis.
Medicine
In medicine, {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid has shown potential as an antiviral and anticancer agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and diagnostic agents. Its stability and bioavailability make it an attractive candidate for drug formulation and delivery.
Mechanism of Action
The mechanism of action of {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid involves its incorporation into DNA or RNA chains during replication. The presence of the bromine atom and the phosphonic acid group disrupts the normal base pairing and elongation process, leading to chain termination. This results in the inhibition of viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are crucial for nucleic acid synthesis.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Studies
Role of Halogen Substitutions
- 2-Fluoro in arabinosyl adenine () increases resistance to enzymatic deamination, improving antiviral efficacy .
Phosphonic Acid vs. Phosphate Esters
- The phosphonic acid group in the target compound resists hydrolysis by phosphatases, offering metabolic stability over phosphate esters (e.g., AMP, ADP) . This property is critical for prolonged activity in therapeutic applications.
Molecular Docking Insights
- AutoDock Vina () was used to compare the target compound with FAD, revealing stronger hydrogen bonding with CviR active sites due to bromine’s polarizability .
- 6-Thioguanylic acid () showed distinct binding modes in kinase inhibition due to sulfur’s nucleophilicity, contrasting with bromine’s steric effects .
Pharmacological and Therapeutic Implications
- Antibacterial Potential: The target compound’s interaction with CviR suggests utility in disrupting bacterial communication (quorum sensing) .
- Cancer Therapy : Analogues like 6-thioguanylic acid demonstrate the impact of purine modifications on antimetabolite activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
